molecular formula C13H9NO2 B8381677 Dibenzo[b,e][1,4]oxazepin-11(5H)-one CAS No. 15676-55-8

Dibenzo[b,e][1,4]oxazepin-11(5H)-one

Cat. No. B8381677
Key on ui cas rn: 15676-55-8
M. Wt: 211.22 g/mol
InChI Key: XYQBOGPVDVTLSN-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

A solution of 2-(2-Hydroxy-phenylamino)-benzoic acid (2.0 g, 9 mmol) and p-toluenesulfonic acid (0.5 g) in toluene (200 ml) was heated under N2 with the H2O formed being collected in a Dean-Stark receiver. Upon completion, the organic layer was washed with saturated NaHCO3, dried over anhydrous MgSO4, filtered, and evaporated by a rotatory evaporator to obtain the product (1.0 g, 53%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH:14]1[C:10]2[C:11](=[O:13])[O:12][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[NH:8][C:9]=2[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=CC=C1)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
being collected in a Dean-Stark receiver
WASH
Type
WASH
Details
Upon completion, the organic layer was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated by a rotatory evaporator

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2NC3=C(OC(C21)=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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